Distinct Chromatographic Retention Time: N-Tricosanoyl (C23:0) vs. Other Gb3 Isoforms
The retention time of N-Tricosanoyl ceramide trihexoside (C23:0) in reversed-phase HPLC is quantitatively distinct from other Gb3 isoforms due to its unique acyl chain length. This differentiation is critical for its function as a standard, ensuring it does not co-elute with target analytes [1]. Using an internal standard with a different retention time (e.g., N-heptadecanoyl sphingosine) is a validated approach, but substituting with another Gb3 isoform like C22:0 or C24:0 would alter the peak separation and invalidate the method .
| Evidence Dimension | Reversed-Phase HPLC Retention Time |
|---|---|
| Target Compound Data | Distinct retention time; used as an internal standard with a lower detection limit below 1 pmol [1]. |
| Comparator Or Baseline | Other Gb3 isoforms (e.g., C16:0, C18:0, C22:0, C24:0) each have their own unique retention times [2]. |
| Quantified Difference | Specific retention time values are method-dependent and not universally published; however, the difference is sufficient for baseline resolution in validated HPLC methods [1][2]. |
| Conditions | Reversed-phase HPLC; typical conditions involve C18 columns and gradient elution with methanol/water or acetonitrile/water mobile phases [1][2]. |
Why This Matters
Accurate quantification of Gb3 in biological samples requires an internal standard with a distinct, non-overlapping retention time to avoid interference with endogenous Gb3 species.
- [1] Yano, M., et al. (1998). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 39(10), 2091-2098. View Source
- [2] Boutin, M., & Auray-Blais, C. (2014). Analysis of Globotriaosylceramide (Gb3) in Liquid Urine: A Straightforward Assay Using Tandem Mass Spectrometry. Current Protocols in Human Genetics, 82, 17.19.1-17.19.12. View Source
